molecular formula C38H45N5O11 B12291214 [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Cat. No.: B12291214
M. Wt: 747.8 g/mol
InChI Key: MFAQUWFCFIPYES-ACHIHNKUSA-N
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Description

[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect amine functionalities during the synthesis. These groups are later removed under acidic conditions.

    Coupling Reactions: Peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) are used to form amide bonds between amino acids and other components.

    Carbonate Formation: The final step involves the formation of the carbonate ester using reagents like 4-nitrophenyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, binding to active sites and altering enzymatic activity. The presence of multiple functional groups allows it to engage in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-methoxyphenyl) carbonate
  • [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-chlorophenyl) carbonate

Uniqueness

The uniqueness of [4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity. The presence of the nitrophenyl group, in particular, may enhance its potential as a bioactive compound.

Properties

Molecular Formula

C38H45N5O11

Molecular Weight

747.8 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C38H45N5O11/c1-5-23-51-35(46)39-22-10-9-13-31(41-34(45)32(24-26-11-7-6-8-12-26)42-36(47)54-38(2,3)4)33(44)40-28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H,39,46)(H,40,44)(H,41,45)(H,42,47)/t31-,32-/m0/s1

InChI Key

MFAQUWFCFIPYES-ACHIHNKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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